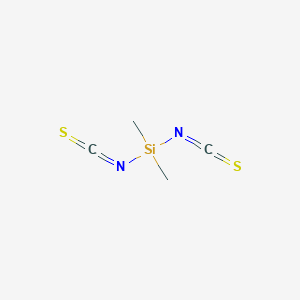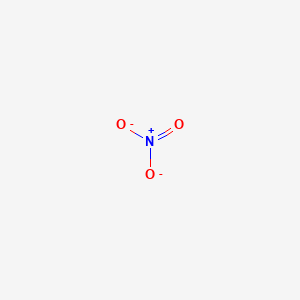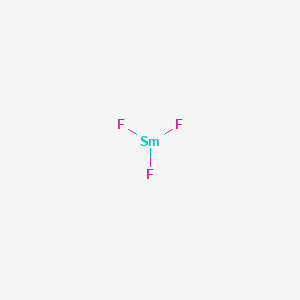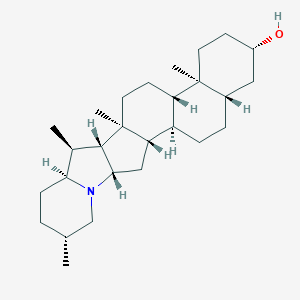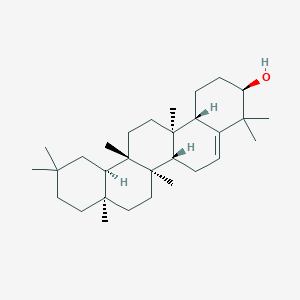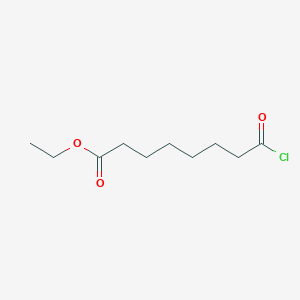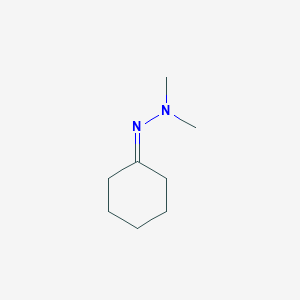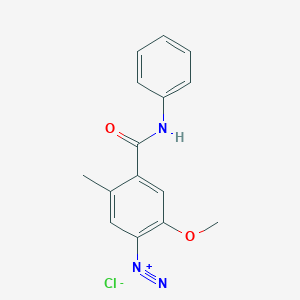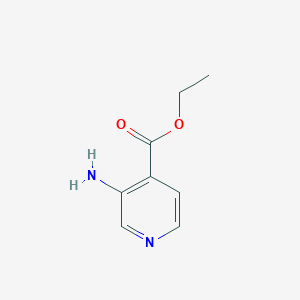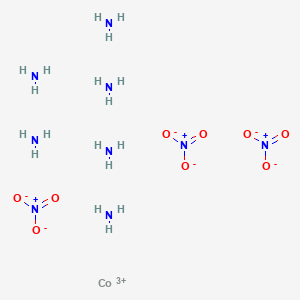
Hexaamminecobalt(III) nitrate
Overview
Description
Hexaamminecobalt(III) nitrate is a coordination compound with the chemical formula Co(NH₃)₆₃. It consists of a cobalt(III) ion surrounded by six ammonia ligands, forming an octahedral geometry. The nitrate ions act as counterions to balance the charge of the complex. This compound is known for its stability and is often used in various chemical and industrial applications.
Mechanism of Action
Target of Action
Hexaamminecobalt(III) nitrate is a complex inorganic compoundIt can interact with various biological molecules and structures due to its charge and structure .
Mode of Action
The mode of action of this compound is primarily through its interactions with other molecules. The compound can undergo nitro-exo-nitrito isomerization . This process involves the rearrangement of the nitro group in the compound, which can lead to changes in its chemical properties and interactions .
Biochemical Pathways
The compound’s ability to undergo isomerization suggests that it could potentially influence various chemical reactions and processes .
Result of Action
The results of this compound’s action are largely dependent on its environment and the specific molecules it interacts with. For instance, it has been found to have antimicrobial activities against certain strains of bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, upon heating, it begins to lose some of its ammine ligands, eventually producing a stronger oxidant . Moreover, the chloride ions in the compound can be exchanged with a variety of other anions such as nitrate, bromide, iodide, sulfamate to afford the corresponding derivatives .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Hexaamminecobalt(III) nitrate are largely determined by its structure and the nature of its interactions with other biomolecules. The cobalt(III) ion at the center of the complex can interact with a variety of enzymes, proteins, and other biomolecules . Specific interactions with enzymes or proteins have not been reported in the literature.
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that upon heating, Hexaamminecobalt(III) begins to lose some of its ammine ligands, eventually producing a stronger oxidant . This suggests that the compound might interact with biomolecules in a way that alters their function, possibly through enzyme inhibition or activation, or changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaamminecobalt(III) nitrate can be synthesized by reacting cobalt(II) nitrate with ammonia in the presence of an oxidizing agent such as hydrogen peroxide. The reaction typically proceeds as follows: \ \text{Co(NO₃)₂} + 6 \text{NH₃} + \text{H₂O₂} \rightarrow [\text{Co(NH₃)₆₃} + \text{H₂O} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the controlled addition of ammonia to a cobalt(II) nitrate solution, followed by oxidation. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: Hexaamminecobalt(III) nitrate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: It can be reduced to cobalt(II) complexes under certain conditions.
Substitution: The ammonia ligands can be replaced by other ligands in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Ligands such as chloride, bromide, or other anions.
Major Products:
Oxidation: Formation of cobalt(III) complexes with different ligands.
Reduction: Formation of cobalt(II) complexes.
Substitution: Formation of new coordination compounds with different ligands.
Scientific Research Applications
Hexaamminecobalt(III) nitrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of pigments, ceramics, and as a stabilizer in certain industrial processes.
Comparison with Similar Compounds
Hexaamminecobalt(III) nitrate can be compared with other similar compounds such as:
Hexaamminecobalt(III) chloride: Similar structure but different counterions, leading to variations in solubility and reactivity.
Hexaamminechromium(III) nitrate: Similar coordination geometry but different central metal ion, resulting in different chemical properties.
Hexaamminecobalt(III) sulfate: Different counterions, affecting the compound’s solubility and applications.
Uniqueness: this compound is unique due to its high stability and versatility in various chemical reactions
Properties
IUPAC Name |
azane;cobalt(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.3NO3.6H3N/c;3*2-1(3)4;;;;;;/h;;;;6*1H3/q+3;3*-1;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJCKRIHWNYBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH18N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909454 | |
| Record name | Cobalt(3+) nitrate--ammonia (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10534-86-8 | |
| Record name | Cobalt(3+) nitrate--ammonia (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexaamminecobalt(III) nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of hexaamminecobalt(III) nitrate?
A: Unlike the cubic crystals of the thiocyanatopentammine derivative, this compound forms tetragonal crystals belonging to the space group P42nm. The unit cell dimensions are a = b = 21.66 Å and c = 33.32 Å. [] This structural information was obtained through X-ray diffraction studies.
Q2: How does the crystal structure of this compound influence its interaction with X-rays?
A: A distinctive feature of this compound crystals is the intense diffuse scattering observed during X-ray diffraction experiments. [] This scattering pattern is attributed to the unique thermal vibrations within the crystal lattice, particularly the transverse waves associated with the independent motion of [Co(NH3)6]3+ and (NO3)− units.
Q3: Can this compound be used as a precursor for synthesizing polyoxometalates?
A: Yes, reacting this compound with sodium molybdate in the presence of malonic acid leads to the formation of the heptamolybdate [Co(NH3)6]2[Mo7O24]·8H2O. [] This highlights the potential of this compound as a building block in the synthesis of complex metal oxide clusters like polyoxometalates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

